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Hydroxymethyl-d3 radical

Cat. No.: B14718018
CAS No.: 6853-31-2
M. Wt: 35.060 g/mol
InChI Key: OKKJLVBELUTLKV-FUDHJZNOSA-N
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Description

Significance and Research Context of the Hydroxymethyl Radical Family

The hydroxymethyl radical and its isotopologues are fundamental species in the study of free-radical chemistry. ontosight.ai They are implicated in a wide array of chemical processes, from atmospheric chemistry to the degradation of organic pollutants and even in biological systems where they can contribute to oxidative damage. ontosight.aiontosight.ai The inherent reactivity of the hydroxymethyl radical, stemming from the unpaired electron on the carbon atom, allows it to participate in diverse reactions such as hydrogen abstraction, addition to unsaturated systems, and recombination events. ontosight.aiacs.org Understanding the behavior of this radical family is crucial for developing a comprehensive picture of many chemical and biological transformations. The hydroxymethyl group (–CH₂OH) itself is a key functional group in many organic molecules, including carbohydrates like glucose, influencing their structure and reactivity. numberanalytics.com

Role as a Key Transient Species in Chemical Reaction Networks

The hydroxymethyl radical is a quintessential transient species, an ephemeral intermediate that is formed and consumed within a complex reaction sequence. wiley-vch.de Its fleeting existence makes direct observation challenging, often requiring specialized techniques like pulse radiolysis to generate and study its properties. acs.orgnih.gov For instance, the self-recombination of hydroxymethyl radicals has been studied using pulse radiolysis, revealing second-order decay kinetics. acs.org These radicals are known to react with various solutes, forming adducts that can subsequently decompose. rsc.org The study of these transient intermediates is paramount to elucidating the stepwise mechanism of complex reactions.

Importance of Deuterium (B1214612) Labeling and Kinetic Isotope Effects in Mechanistic Studies of Hydroxymethyl Radicals

The substitution of hydrogen atoms with their heavier isotope, deuterium, to form the hydroxymethyl-d3 radical (•CD₂OD) is a powerful tool in chemical kinetics. researchgate.netclearsynth.com This isotopic labeling does not alter the chemical properties of the molecule but does affect its mass and vibrational frequencies. princeton.edu This difference in mass leads to the kinetic isotope effect (KIE), a change in the reaction rate when an atom is replaced by its isotope. wikipedia.org By measuring the KIE, researchers can gain profound insights into the transition state of a reaction, helping to distinguish between different possible reaction pathways. princeton.eduwikipedia.org For example, a significant KIE is often observed when a C-H bond is broken in the rate-determining step of a reaction. libretexts.org The use of deuterated compounds is also crucial in various fields, including medicinal chemistry, to study metabolic pathways and enhance drug stability. nih.govresearchgate.net

Interactive Data Table: Properties of Hydroxymethyl Radical

PropertyValue
Chemical Formula•CH₂OH
Molar Mass31.034 g/mol nih.gov
InChIInChI=1S/CH3O/c1-2/h2H,1H2 nih.gov
InChIKeyCBOIHMRHGLHBPB-UHFFFAOYSA-N nih.gov
Canonical SMILES[CH2]O nih.gov

Detailed Research Findings

Recent research has continued to shed light on the multifaceted nature of hydroxymethyl radicals. Studies have explored their reactions with biologically relevant molecules, such as the components of DNA, highlighting the potential for oxidative damage. nih.gov For instance, research has shown that the hydroxymethyl radical attacks 1,3-dimethyluracil (B184088) at the C(6) position. nih.gov

Furthermore, investigations into the self-termination reaction of hydroxymethyl radicals have provided estimates for the disproportionation to combination ratio. nih.gov Advanced computational studies have complemented experimental work, providing theoretical insights into the energetics and structures of transition states involving these radicals. science.gov

The kinetic isotope effect has been a particularly fruitful area of investigation. Studies on the reactions of hydroxyl radicals with deuterated ethanol (B145695) have demonstrated significant KIEs for hydrogen abstraction from different positions within the molecule, providing a detailed picture of the reaction mechanism. acs.org These studies underscore the power of isotopic labeling in dissecting complex reaction networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O B14718018 Hydroxymethyl-d3 radical CAS No. 6853-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6853-31-2

Molecular Formula

CH4O

Molecular Weight

35.060 g/mol

IUPAC Name

dideuterio(deuteriooxy)methane

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2,2D

InChI Key

OKKJLVBELUTLKV-FUDHJZNOSA-N

Isomeric SMILES

[2H]C([2H])O[2H]

Canonical SMILES

CO

Origin of Product

United States

Theoretical and Computational Investigations of the Hydroxymethyl D3 Radical

Ab Initio Electronic Structure Calculations

Ab initio electronic structure calculations serve as a fundamental tool for understanding the intrinsic properties of the deuterated hydroxymethyl radical. These first-principles computational methods allow for a detailed exploration of the radical's behavior at the molecular level, providing insights that are crucial for interpreting experimental findings and predicting chemical reactivity.

Theoretical studies have successfully constructed global potential energy surfaces (PES) for the hydroxymethyl radical and its isotopologs, such as CD₂OH and CH₂OD, by fitting them to high-level ab initio calculations. researchgate.net These potential energy surfaces are critical as they map the energy of the molecule as a function of its geometry, revealing the most stable structures (minima), transition states, and the pathways connecting them. The PES for the deuterated hydroxymethyl system includes the CH₂OD (or CD₂OH) and methoxy (B1213986) radical (CH₂DO) minima, various dissociation product channels, and the energy barriers for all pertinent reactions. researchgate.net

The development of these surfaces has been instrumental in characterizing the photodissociation dynamics of deuterated hydroxymethyl radicals. usc.edu For instance, studies on CH₂OD have utilized these PESs to understand its dissociation following electronic excitation to the 3s, 3pₓ, and 3p₂ states. usc.edu The transitions to the 3pₓ and 3p₂ states show distinct vibrational structures, whereas the transition to the 3s state is observed to be broad and structureless. usc.edu Two-dimensional potential energy surfaces have also been constructed to investigate the coupling between the ν₈ torsion modes and the ν₉ CH₂-wag mode in the ground state of the radical and the cation core. acs.org

Analysis of the global potential energy surface reveals that the transition states governing key reaction channels—specifically O-D (or O-H) bond fission and isomerization to the methoxy radical—are very close in energy. researchgate.net These transition states are energetically near the high OH stretch overtone vibrational levels that have been accessed in experimental studies. researchgate.net A significant finding from these calculations is that reaching these transition states requires substantial changes in geometry compared to the equilibrium structure of the hydroxymethyl radical. researchgate.net

The isomerization of CH₂OD to the deuterated methoxy radical (CH₂DO), for example, is a potential reaction pathway. However, photodissociation studies indicate that this isomerization is not competitive with the rapid O-D bond fission that occurs upon electronic excitation. usc.edu This suggests a high barrier for isomerization relative to the dissociation pathway on the excited state surface.

Ab initio calculations have been pivotal in determining the energetics of reactions involving hydroxymethyl radicals. For the deuterated species CH₂OD, the O-D bond dissociation energy, D₀(O–D), has been established as 1.32 eV. usc.edu This value is crucial for calculating the maximum translational energy release in photodissociation experiments. usc.edu

While direct thermochemical data for the hydroxymethyl-d3 radical is sparse, extensive calculations have been performed on the parent CH₂OH radical, providing a reliable benchmark. High-level CBS-QCI/APNO calculations, combined with re-evaluations of experimental data, have yielded precise thermochemical values for CH₂OH. acs.org These findings are foundational for estimating the properties of its deuterated analogs.

Table 1: Selected Thermochemical Data for the Hydroxymethyl Radical System

Property Value Method/Reference
ΔfH°₀(CH₂OH) -11.5 ± 1.3 kJ mol⁻¹ Re-evaluated photoionization and kinetic data acs.org
ΔfH°₂₉₈.₁₅(CH₂OH) -17.8 ± 1.3 kJ mol⁻¹ Re-evaluated photoionization and kinetic data acs.org
S°₂₉₈.₁₅(CH₂OH) 244.170 ± 0.018 J (mol K)⁻¹ Combination of experimental and ab initio results acs.org
IPₐ(CH₂OH) 7.562 ± 0.004 eV Re-evaluated photoionization data acs.org

Advanced Quantum Dynamics Simulations

Quantum dynamics simulations provide a computational microscope to observe the time-evolution of the this compound, particularly following photoexcitation. These simulations can model complex phenomena that are beyond the scope of static electronic structure calculations.

The electronic structure of the hydroxymethyl radical is characterized by low-lying Rydberg states that can interact with valence states. usc.edutandfonline.com These interactions lead to complex, multi-state dynamics and are often mediated by conical intersections—points of degeneracy between two electronic potential energy surfaces. These intersections act as efficient funnels for population transfer between electronic states.

Quantum mechanical models based on coupled ab initio potential energy surfaces have been used to investigate the nonadiabatic predissociation dynamics of the hydroxymethyl radical in its 3²A(3pₓ) state. researchgate.net These simulations show that the predissociation is facilitated by two conical intersection seams that connect the 3²A(3pₓ) state with the lower-lying 2²A(3s) state near the Franck-Condon region. researchgate.net The calculated absorption spectrum, dominated by these predissociative resonances, shows excellent agreement with experimental results. researchgate.net Similarly, the O-D bond rupture in CH₂OD excited to the 3s state is understood to involve a nonadiabatic crossing from the 3s potential energy surface to a repulsive region of the ground state surface at a large O-D bond distance, a process likely guided by a conical intersection. usc.edu

Simulations and experimental studies of the photodissociation of the deuterated hydroxymethyl radical CH₂OD have provided deep insights into its decay mechanisms. usc.eduusc.edu When CH₂OD is excited to its lowest excited state (the 3s Rydberg state) in the 365–318 nm wavelength region, the deuterium (B1214612) atom is the only significant product. usc.edu Ground state formaldehyde (B43269) (CH₂O) and a deuterium atom are the main products, and no significant formation of H atoms is detected at these wavelengths. usc.edu

Table 2: Summary of Photodissociation Findings for the CH₂OD Radical

Excitation Wavelength/State Primary Dissociation Channel Key Observation Reference
365-318 nm (3s state) D + CH₂O (¹A₁) D atom is the only significant product; Isomerization to CH₂DO is not competitive. usc.edu
~244 nm (3p₂ state) D + CH₂O This channel is identified as a major dissociation pathway. usc.edu

At an excitation wavelength of 352.5 nm, the fraction of available energy partitioned into translational motion is high, at 0.69. usc.edu The negative recoil anisotropy parameter (βeff = -0.7 ± 0.1) observed at this wavelength is consistent with a perpendicular electronic transition from the ground state and indicates that the dissociation is rapid, occurring faster than the rotational period of the parent radical. usc.edu At higher energies that access the 3p₂ state, trajectory calculations predict that D + CH₂O remains a major channel (57%), with H + HCOD emerging as a secondary channel (13%). usc.edu

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound Not specified, refers to isotopologs
Deuterated hydroxymethyl radical CH₂OD or CD₂OH
Hydroxymethyl radical CH₂OH
Methoxy radical CH₃O
Deuterated methoxy radical CH₂DO
Formaldehyde CH₂O
Deuterated formaldehyde HCOD
Deuterium D
Hydrogen H

Vibrational Anharmonicity and Intramolecular Vibrational Redistribution in Deuterated Hydroxymethyl Radicals

Theoretical studies on the vibrational properties of the this compound (CD2OH) delve into the complexities of vibrational anharmonicity and intramolecular vibrational redistribution (IVR). Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, is a key factor in understanding the true vibrational frequencies and energy levels of a molecule. Computational methods, such as generalized second-order vibrational perturbation theory (GVPT2), are employed to calculate anharmonic frequencies and account for the effects of vibrational resonances. researchgate.net These calculations are essential for accurately interpreting experimental spectroscopic data.

Intramolecular vibrational redistribution (IVR) is the process by which vibrational energy flows between different modes within a molecule. wayne.edu The rate and pathways of IVR are critical in determining the outcome of chemical reactions, as they govern how energy is localized or distributed among various vibrational degrees of freedom. For the CD2OH radical, theoretical investigations explore how the deuteration of the methyl group influences IVR dynamics. Studies on similar molecules, like DCO, have shown that the nature of IVR can be mode-specific, with different dynamics for stretching and bending vibrations. rsc.org The analysis of IVR in CD2OH provides insights into the competition between different unimolecular processes, such as dissociation and isomerization.

Experimental and theoretical studies on the overtone-induced dissociation of CD2OH have provided valuable data on its dissociation energies. Velocity map imaging studies of the dissociation of CD2OH following excitation of the OH stretch overtone have determined the following dissociation energies:

D₀(CD₂OH → CD₂O + H) = 10,135 ± 70 cm⁻¹

D₀(CD₂OH → CHDO + D) = 10,760 ± 60 cm⁻¹

These experimental values provide important benchmarks for theoretical models of the potential energy surface and dynamics of the CD2OH radical.

Kinetic Modeling and Rate Coefficient Prediction

Application of Ab Initio Transition State Theory to Reactions Involving this compound

Ab initio transition state theory (TST) is a powerful computational tool for predicting the rate coefficients of chemical reactions from first principles. osti.gov This theory relies on calculating the properties of the transition state, the highest energy point along the reaction pathway, to determine the reaction rate. For reactions involving the this compound, such as hydrogen abstraction, ab initio TST provides a means to understand the reaction mechanism and predict kinetic data that may be difficult to obtain experimentally. molecularassembler.com

The accuracy of ab initio TST calculations depends heavily on the level of theory and basis set used to compute the potential energy surface. wayne.edu High-level methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are often employed to obtain reliable energies. nih.gov For open-shell systems like radicals, it is also crucial to address issues such as spin contamination, which can affect the accuracy of the calculated geometries and energies of transition states.

The application of ab initio TST to reactions of the CD2OH radical allows for the investigation of kinetic isotope effects, where the substitution of hydrogen with deuterium alters the reaction rate. These effects arise from differences in zero-point vibrational energies and tunneling probabilities between the deuterated and non-deuterated species.

Master Equation Approaches for Complex Reaction Systems

For reactions that proceed through multiple steps and involve vibrationally excited intermediates, master equation modeling is an essential tool for accurately predicting pressure- and temperature-dependent rate coefficients. nih.govresearchgate.netnih.gov The master equation is a set of coupled differential equations that describes the time evolution of the populations of different energy levels of the reacting species. nih.gov

In the context of the this compound, master equation modeling can be applied to its unimolecular decomposition and its bimolecular reactions, such as the reaction with molecular oxygen (O2). nih.gov These models incorporate data from ab initio calculations, including the potential energy surface, vibrational frequencies, and rotational constants of all relevant species and transition states.

Experimental Methodologies for the Generation and Detection of the Hydroxymethyl D3 Radical

Radical Generation Techniques

The formation of the hydroxymethyl-d3 radical is achieved through various methods that involve the decomposition of a suitable deuterated precursor molecule. These techniques range from photochemically induced bond cleavage to reactions involving highly reactive species.

Photochemical and Photolysis Methods for this compound Formation

Photochemical methods are a cornerstone for generating radical intermediates under controlled conditions. rsc.org The process typically involves irradiating a precursor molecule with light of a specific wavelength, providing the necessary energy to induce homolytic bond cleavage. utexas.edu

CD₃OH + hν → •CD₂OH + D•

Studies have shown that the photodissociation of methanol (B129727) is a key process in interstellar chemistry, where UV radiation is abundant, leading to the formation of hydroxymethyl radicals. nsf.govillinois.edu This same principle is applied in the laboratory to generate its deuterated isotopologue for detailed analysis.

Thermal Decomposition Routes of Deuterated Precursors

Thermal decomposition, or thermolysis, provides an alternative pathway for radical generation. utexas.edu This method involves heating a precursor molecule to a temperature high enough to cause the homolytic cleavage of one of its weaker bonds. For the this compound, a suitable precursor would be deuterated dimethyl peroxide ((CD₃O)₂).

When heated, the relatively weak oxygen-oxygen bond in the peroxide molecule breaks, forming two deuterated methoxy (B1213986) radicals (CD₃O•). These methoxy radicals can then undergo further reactions, but the initial step is the primary radical generation:

(CD₃O)₂ + Δ → 2 CD₃O•

While the primary product is the methoxy radical, subsequent reactions in the system, such as hydrogen/deuterium (B1214612) abstraction from other molecules or unimolecular rearrangement, can potentially lead to the formation of the more stable this compound. The specific products and pathways are highly dependent on the reaction conditions, including temperature, pressure, and the presence of other chemical species.

Fenton-type Chemistry for Hydroxymethyl Radical Generation and Adaptation for Deuterated Analog

Fenton-type chemistry involves the reaction of hydrogen peroxide (H₂O₂) with a reduced transition metal, typically iron(II), to produce highly reactive hydroxyl radicals (•OH). youtube.com This reaction is a powerful tool for generating radicals in aqueous solutions. nih.gov The fundamental Fenton reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

To generate the this compound, deuterated methanol (CD₃OH) is introduced into the Fenton system. The highly reactive hydroxyl radical generated in situ will then abstract a deuterium atom from the methyl group of the deuterated methanol. This abstraction reaction is highly efficient. nist.gov

•OH + CD₃OH → HOD + •CD₂OH

This method is particularly useful for studying the radical in aqueous environments, for instance, using techniques like Electron Paramagnetic Resonance (EPR) with spin trapping. researchgate.net The adaptation for the deuterated analog is straightforward, simply requiring the substitution of standard methanol with its deuterated form, CD₃OH, as the radical precursor.

Ionizing Radiation-Induced Formation of this compound

Radiolysis, the cleavage of chemical bonds by ionizing radiation, is another effective method for producing radicals. osti.gov When condensed deuterated methanol (CD₃OH) is exposed to sources like gamma rays or high-energy electron beams, it undergoes radiolysis, leading to the formation of various transient species, including the this compound. nih.govrsc.orgarxiv.org

The interaction of high-energy radiation with methanol primarily causes the ejection of an electron, forming a methanol cation radical. This cation can then undergo deprotonation or react with a neighboring neutral methanol molecule. A key pathway to the hydroxymethyl radical is the abstraction of a deuterium atom from a neutral methanol molecule by a cation or another radical species generated during the initial ionization events. nist.gov

This technique is often employed in studies of solid-state or condensed-phase chemistry at cryogenic temperatures to trap and analyze the resulting radical species. nist.gov

Hydrogen/Deuterium Abstraction from Deuterated Methanol by Reactive Species

The this compound can be efficiently generated by reacting deuterated methanol (CD₃OH) with other highly reactive radical species that act as deuterium abstractors. A common method involves the reaction of CD₃OH with chlorine atoms (Cl•). The chlorine atoms can be produced in the gas phase by the photolysis of molecular chlorine (Cl₂) with a laser. nsf.govnih.gov

Cl₂ + hν → 2 Cl• Cl• + CD₃OH → DCl + •CD₂OH

This method is highly effective and produces the •CD₂OH radical with high specificity. Studies comparing the reaction of chlorine atoms with various methanol isotopomers confirm that abstraction occurs preferentially from the methyl group rather than the hydroxyl group. nih.govrsc.org

Other reactive species can also be used for deuterium abstraction. For example, the reaction of ground-state atomic oxygen (O(³P)) or hydroxyl radicals (•OH) with deuterated methanol will also yield the this compound. nist.govacs.org Studies using different isotopologues of methanol, such as CD₃OH and CH₃OD, have demonstrated that H-atom abstraction from the methyl site is the dominant reaction pathway for many reactive species. nih.govresearchgate.net

Advanced Spectroscopic Detection and Identification Techniques

Due to the non-persistent nature of the this compound, its detection and characterization rely on advanced spectroscopic methods capable of identifying transient species. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR, also known as Electron Spin Resonance (ESR), is a primary technique for the direct detection and characterization of radical species. researchgate.netnih.gov It is highly specific to molecules with unpaired electrons. The EPR spectrum of the •CD₂OH radical provides information about the interaction of the unpaired electron with the magnetic nuclei (deuterium and protons), known as hyperfine coupling. These coupling constants are unique fingerprints of the radical, allowing for its unambiguous identification and providing insights into its electronic structure and geometry. researchgate.net Studies on deuterated methyl radicals have shown how the EPR spectra are sensitive to the isotopic substitution and the radical's rotation in a matrix. scispace.com

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying the vibrational modes of molecules. When combined with the matrix isolation technique, it can be used to obtain the IR spectrum of the •CD₂OH radical. nih.gov The vibrational frequencies of the radical are distinct from those of its precursor, deuterated methanol. By comparing the spectra before and after radical generation (e.g., via photolysis), new absorption bands corresponding to the vibrational modes of the •CD₂OH radical can be identified. nsf.gov High-resolution IR spectroscopy can provide detailed information about the radical's structure. nsf.gov

The table below summarizes the key spectroscopic techniques used for the detection of the hydroxymethyl radical and its deuterated analog.

Spectroscopic TechniqueInformation ObtainedTypical Experimental SetupReference
Electron Paramagnetic Resonance (EPR)Unambiguous identification of radical, hyperfine coupling constants, electronic structure.Radical generation (e.g., Fenton reaction, photolysis) within an EPR spectrometer cavity, often at cryogenic temperatures. researchgate.netscispace.com
Infrared (IR) SpectroscopyVibrational frequencies, functional groups, structural information.Matrix isolation of the precursor (CD₃OH) followed by in-situ photolysis and IR analysis at cryogenic temperatures. nsf.govnih.gov
Resonance Enhanced Multiphoton Ionization (REMPI)Electronic state spectroscopy, photodissociation dynamics.Radical generation in a supersonic molecular beam, followed by selective ionization with tunable lasers and mass spectrometric detection. researchgate.net

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy of Hydroxymethyl-d3 Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that is highly specific for the detection of species with unpaired electrons, such as free radicals. bruker.com The principle of EPR involves placing a sample in a strong magnetic field and irradiating it with microwave radiation. The unpaired electron can align with or against the magnetic field, creating two spin states. The absorption of microwave energy causes transitions between these states, resulting in an EPR spectrum. bruker.com

The structure of the EPR spectrum, particularly its hyperfine splitting pattern, provides detailed information about the local environment of the unpaired electron. This splitting arises from the interaction of the electron spin with the magnetic moments of nearby atomic nuclei. For the this compound (CD₂OH), the unpaired electron is primarily localized on the carbon atom. It will, therefore, couple to the two deuterium nuclei and the hydroxyl proton.

Deuterium (D) has a nuclear spin (I) of 1, while a proton (¹H) has a nuclear spin of 1/2. This difference leads to a distinct EPR spectrum for the deuterated radical compared to its non-deuterated counterpart (CH₂OH). The CH₂OH radical exhibits a characteristic triplet of doublets due to coupling with two equivalent protons and the hydroxyl proton. In contrast, the CD₂OH radical is expected to show a more complex pattern. The coupling to two equivalent deuterium nuclei (I=1) would split the signal into a quintet (2nI+1 = 221+1 = 5), and each line of this quintet would be further split into a doublet by the hydroxyl proton. The relative intensities of the quintet lines are predicted to be 1:2:3:2:1.

EPR studies of similar deuterated radicals, such as the CD₃ radical, have been conducted in solid matrices at low temperatures. scispace.com These studies demonstrate how the analysis of temperature-dependent EPR spectra can provide insights into the rotational dynamics of the radical within the matrix. scispace.com For the this compound, EPR spectroscopy can be used to confirm its formation, determine its hyperfine coupling constants, and provide information about its electronic structure and environment.

Table 1: Comparison of Expected EPR Hyperfine Parameters for Hydroxymethyl Radicals

RadicalInteracting NucleiNuclear Spin (I)Expected Splitting PatternRelative Hyperfine Coupling Constant
•CH₂OH2 x α-H1/2Tripleta(H)
1 x β-H (OH)1/2Doubleta(H)
•CD₂OH2 x α-D1Quinteta(D) ≈ 0.153 * a(H)
1 x β-H (OH)1/2Doubleta(H)

This table presents theoretical expectations based on the principles of EPR spectroscopy.

Infrared (IR) Spectroscopy and Matrix Isolation Studies of Deuterated Hydroxymethyl Radical

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and determining the molecular structure by probing the vibrational modes of a molecule. nih.gov However, the high reactivity and short lifetime of radicals like CD₂OH make their study under normal conditions challenging. The matrix isolation technique overcomes this limitation by trapping the radical species in a solid, inert matrix (such as argon or neon) at cryogenic temperatures (typically below 20 K). msu.rumdpi.com This method prevents the radicals from reacting with each other, allowing for their spectroscopic characterization.

In a typical experiment, a gaseous mixture of a precursor molecule (e.g., deuterated methanol, CD₃OH) and the inert gas is deposited onto a cold substrate. The precursor is then subjected to photolysis (e.g., with UV light) or reacts with other species (like F atoms) to generate the radical in situ. The IR spectrum of the isolated radical is then recorded.

The substitution of hydrogen with deuterium atoms in the hydroxymethyl radical has a significant and predictable effect on its vibrational spectrum. youtube.com According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, the stretching and bending frequencies involving deuterium will be lower than those involving hydrogen.

Specifically, the C-D stretching vibrations in the CD₂OH radical are expected to appear at a significantly lower wavenumber (around 2000-2200 cm⁻¹) compared to the C-H stretches in CH₂OH (around 2800-3000 cm⁻¹). youtube.com Similarly, the CD₂ bending and wagging modes will also be shifted to lower frequencies. These isotopic shifts provide a definitive signature for the presence of the deuterated radical and can be used to assign the observed vibrational bands with high confidence. By comparing the experimental IR spectrum with theoretical predictions from quantum chemical calculations, a detailed understanding of the radical's structure and bonding can be achieved.

Table 2: Predicted Isotopic Shifts in the IR Spectrum of this compound

Vibrational ModeApproximate Frequency Range (CH₂OH)Predicted Approximate Frequency Range (CD₂OH)
O-H Stretch3400-3600 cm⁻¹3400-3600 cm⁻¹
C-H Stretch2800-3000 cm⁻¹N/A
C-D StretchN/A2000-2200 cm⁻¹
CH₂ Scissoring~1450 cm⁻¹N/A
CD₂ ScissoringN/A~1050 cm⁻¹
C-O Stretch1180-1200 cm⁻¹~1150 cm⁻¹

Note: The values in this table are approximate and serve to illustrate the expected shifts upon deuteration.

Mass Spectrometry Techniques for this compound Detection

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for identifying and quantifying chemical species. Various MS-based approaches can be adapted for the detection of reactive intermediates like the this compound.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. science.govscience.gov While direct GC-MS analysis of highly reactive radicals is generally not feasible, it can be effectively used for their indirect detection through a technique called spin trapping. tandfonline.com

In this method, the this compound, generated for instance from deuterated methanol (CD₃OH), is allowed to react with a "spin trap" molecule, such as N-tert-butyl-α-phenylnitrone (PBN). This reaction forms a more stable and less reactive spin adduct. This stable adduct can then be extracted and analyzed by GC-MS. The mass spectrum of the spin adduct provides evidence for the identity of the trapped radical.

For example, a study on the detection of the hydroxymethyl radical generated from methanol used PBN as a spin trap. tandfonline.com When deuterated methanol was used, the corresponding deuterated hydroxymethyl radical (•CD₂OH) was trapped. The mass spectrum of the resulting spin adduct showed a molecular ion peak and characteristic fragment ions. The loss of a •CD₂OH radical from the molecular ion (M-33) is a key fragmentation pathway that confirms the presence of the deuterated radical, distinguishing it from the non-deuterated species which shows a loss of •CH₂OH (M-31). tandfonline.com

Table 3: Key Mass Fragments in GC-MS Analysis of Spin-Trapped Hydroxymethyl Radicals with PBN

Trapped RadicalSpin Adduct Molecular Ion (m/z)Key Fragment Ion (Loss of Radical)Fragment m/z
•CH₂OH208[M - CH₂OH]⁺177
•CD₂OH210[M - CD₂OH]⁺177

This is a simplified representation. The actual mass spectra can be more complex. The example is based on the trapping of the hydroxymethyl radical and its deuterated analog.

Photoionization mass spectrometry (PIMS) is a powerful technique for the direct detection of radicals. It utilizes single-photon ionization, often using vacuum ultraviolet (VUV) light, which is a "soft" ionization method that minimizes the fragmentation of the parent ion. uniroma1.itresearchgate.net This is particularly advantageous for radical detection, as it allows for the unambiguous identification of the radical by its molecular weight.

Synchrotron VUV photoionization mass spectrometry (SVUV-PIMS) enhances this capability by using the highly tunable and intense VUV radiation from a synchrotron source. uhmreactiondynamics.orgrsc.org This allows for isomer-selective detection. Different isomers, such as the hydroxymethyl radical (CD₂OH) and its isomer, the methoxy radical (CD₂O•), have distinct ionization energies. By scanning the photon energy and recording the ion signal, a photoionization efficiency (PIE) curve is generated. The onset of this curve corresponds to the adiabatic ionization energy (AIE) of the species, which serves as a unique fingerprint for its identification.

SVUV-PIMS experiments can thus not only confirm the presence of a radical with a specific mass (e.g., m/z = 34 for CD₂OH⁺) but can also distinguish it from other structural isomers, providing a high degree of certainty in the identification of the this compound in complex chemical environments. uhmreactiondynamics.org

Submillimeter-wave Spectroscopy for Rotational Signature Analysis

Submillimeter-wave spectroscopy is a high-resolution technique that measures the frequencies of pure rotational transitions of a molecule in the gas phase. arxiv.orgarxiv.org The resulting rotational spectrum is exquisitely sensitive to the molecule's mass distribution and geometry. Consequently, it provides an unambiguous "fingerprint" of a specific molecule and its isotopologues.

For the this compound, this technique can provide highly precise values for its rotational constants. These constants are directly related to the moments of inertia of the radical, from which a detailed molecular structure (bond lengths and angles) can be determined. The substitution of two hydrogen atoms with deuterium significantly alters the moments of inertia, leading to a drastically different rotational spectrum compared to the normal isotopologue, CH₂OH. osu.edu

In a typical experimental setup, the CD₂OH radical could be produced in a flow reactor, for example, by the reaction of fluorine atoms with deuterated methanol (CD₃OH). arxiv.org The radicals then pass through a spectrometer where they absorb submillimeter-wave radiation at their characteristic rotational transition frequencies. The high precision of this method allows for the clear distinction not only between different isotopologues but also between structural isomers like CD₂OH and the methoxy-d3 radical (CD₃O•), which would have vastly different rotational spectra. arxiv.org The determined precise transition frequencies for the this compound can then be used to search for this species in other environments, such as interstellar space.

Spectroscopic Characterization of the Hydroxymethyl D3 Radical

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the potential energy surface of a molecule. For the hydroxymethyl-d3 radical, this includes the characteristic frequencies of its vibrational modes, the dynamics of overtone excitation, and the subtle effects of torsional tunneling.

High-Resolution Infrared Spectroscopy of the this compound in Gas and Condensed Phases

Detailed high-resolution infrared spectroscopy studies specifically on the this compound in both gas and condensed phases are not extensively documented in publicly available literature. However, insights can be drawn from studies of similar radicals and the principles of isotopic substitution. The substitution of hydrogen with deuterium (B1214612) significantly alters the vibrational frequencies, primarily due to the increased mass. This isotopic shift is a key identifier in spectroscopic analysis.

For the non-deuterated hydroxymethyl radical (CH₂OH), high-resolution, fully rotationally resolved direct absorption spectra have been obtained in the infrared CH stretching region. These studies, often conducted in slit supersonic expansions to achieve low rotational temperatures and sub-Doppler linewidths, have allowed for the unambiguous identification and analysis of specific vibrational bands.

In a condensed phase, such as an inert gas matrix, the rotational structure is quenched, leading to broader absorption features. The interaction with the matrix environment can also induce small shifts in the vibrational frequencies compared to the gas phase. While specific data for CD₃O· is scarce, the general principles of matrix isolation spectroscopy would apply.

Analysis of O-D Stretch Overtone Spectroscopy and Dissociation Dynamics

In the case of the fully deuterated this compound, the O-D stretch overtone would be at a significantly lower frequency compared to the O-H stretch. Excitation of this overtone would deposit a substantial amount of energy into the molecule, potentially leading to dissociation through two primary pathways: O-D bond fission to produce CD₃ + O, or isomerization to the deuterated formaldehyde (B43269) radical (D₂C=OD) followed by dissociation. The branching ratio between these pathways would be highly dependent on the specific vibrational state excited and the potential energy surface of the radical.

PropertyValue
Dissociation Energy D₀(CD₂OH → CD₂O + H)10135 ± 70 cm⁻¹
Dissociation Energy D₀(CD₂OH → CHDO + D)10760 ± 60 cm⁻¹

This table presents dissociation energies for the partially deuterated hydroxymethyl radical, providing an approximation of the energies involved in the dissociation of the fully deuterated species.

Characterization of C-D Stretch and other Vibrational Modes

The vibrational modes of the this compound are expected to show significant shifts to lower frequencies compared to the non-deuterated species due to the heavier deuterium atoms. The C-D stretching modes, in particular, will appear at considerably lower wavenumbers than the C-H stretches.

Based on general principles of vibrational spectroscopy, the symmetric and asymmetric C-D stretching modes would be key features in the infrared spectrum. Other vibrational modes, such as the C-O stretch, O-D in-plane and out-of-plane bending, and CD₃ rocking, wagging, and twisting modes, would also have characteristic frequencies. The precise determination of these frequencies would require dedicated spectroscopic experiments or high-level theoretical calculations.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-D Stretch~2700
Symmetric C-D Stretch~2100-2200
Asymmetric C-D Stretch~2200-2300
C-O Stretch~1000-1100
O-D Bend~1000-1100
CD₃ Deformational Modes~900-1200

This table provides estimated frequency ranges for the fundamental vibrational modes of the this compound based on typical isotopic shifts from the non-deuterated analogue.

Investigation of Torsional Tunneling Effects

Torsional tunneling is a quantum mechanical phenomenon observed in molecules with internal rotation, such as the methyl group in the hydroxymethyl radical. This effect leads to the splitting of vibrational and rotational energy levels. In the this compound, the torsional motion of the CD₃ group around the C-O bond is expected to be significantly slower than in the CH₃ group due to the increased moment of inertia.

This slower torsional motion would result in smaller tunneling splittings in the high-resolution spectra of the this compound compared to its non-deuterated counterpart. The magnitude of these splittings is sensitive to the height of the torsional barrier. Theoretical models can be used to predict these splittings, and their experimental observation would provide a stringent test of the calculated potential energy surface. The coupling between the torsional motion and other vibrational modes can also lead to complex spectral features.

Electronic Spectroscopy and Photochemistry

Electronic spectroscopy probes the transitions between different electronic states of the radical. For the this compound, this includes the study of its Rydberg states.

Spectroscopy of Rydberg States (e.g., 2²A″(3s), 3²A″(3px), and 5²A″(3pz) analogs)

Rydberg states are excited electronic states where an electron is promoted to a high-energy, diffuse orbital. The spectroscopy of these states provides information about the ionization potential of the radical and the nature of its excited state potential energy surfaces.

For the this compound, analogs of the 2²A″(3s), 3²A″(3px), and 5²A″(3pz) Rydberg states observed in the methoxy (B1213986) radical are expected. The energies of these states will be similar to those in the non-deuterated species, with small shifts due to differences in zero-point vibrational energies.

The study of the photodissociation dynamics from these Rydberg states can reveal important information about the non-adiabatic couplings between different electronic states. For instance, excitation to a bound Rydberg state can be followed by predissociation through coupling to a repulsive valence state, leading to the fragmentation of the radical. The analysis of the kinetic energy and angular distribution of the photofragments can provide a detailed picture of the dissociation mechanism. While specific experimental data on the Rydberg states of the this compound is limited, studies on similar radicals provide a framework for understanding their expected properties and photochemical behavior.

Rydberg State AnalogDescription
2²A″(3s)Lowest energy Rydberg state, formed by promoting an electron from the non-bonding oxygen orbital to a 3s-type Rydberg orbital.
3²A″(3px)Rydberg state formed by promotion to a 3px-type orbital.
5²A″(3pz)Rydberg state formed by promotion to a 3pz-type orbital.

This table describes the analogous Rydberg states expected for the this compound based on the well-studied methoxy radical.

Absorption Spectrum Analysis and Vibronic Structure

The absorption spectrum of the hydroxymethyl radical and its deuterated analogs reveals valuable information about their excited electronic states. The transition to the 1 ²A′ (3s) state appears structureless, while the 2 ²A′ (3px)←1 ²A″ and the 2 ²A″ (3pz)←1 ²A″ transitions exhibit distinct vibronic bands. aip.org Notably, the vibronic bands associated with the transition to the 3px state are significantly broader than those terminating in the 3pz state. aip.org This broadening is attributed to surface couplings to lower electronic states, which also govern the photodissociation dynamics. aip.org

In the case of the D2COH radical, excitation to the 3 ²A state results in broadened spectral lines. aip.org This observation is explained by the presence of conical intersections that connect the 3 ²A and 2 ²A states, as well as the 2 ²A and 1 ²A states. aip.org These intersections facilitate rapid internal conversion and subsequent dissociation.

Photodissociation Pathways and Quantum Yields of Deuterated Hydroxymethyl Radical

Photodissociation studies of deuterated hydroxymethyl radicals, such as CH₂OD and CD₂OH, have elucidated the dominant fragmentation pathways upon electronic excitation. aip.orgusc.edu The process of photodissociation involves the breakdown of a chemical compound by the absorption of light. wikipedia.org

Following excitation to the 3s Rydberg state of CH₂OD, the primary dissociation channel is the cleavage of the O–D bond. aip.orgusc.edu In contrast, excitation to the 3px state leads to the production of both H and D atoms, indicating multiple competing dissociation pathways. aip.org For CD₂OH excited to the origin band of the 2A"(3pz) Rydberg state, the D + CH₂O(S₀) channel is a major dissociation pathway, while isomerization to the methoxy isomer is not significant. usc.edu The dissociation from this state is a predissociation process with a lifetime on the order of a picosecond. usc.edu

The photodissociation dynamics are significantly influenced by conical intersections. For D₂COH, excitation to the 3 ²A state allows access to a seam of conical intersections between the 3 ²A and 2 ²A states. From this seam, the molecule can access another seam between the 2 ²A and 1 ²A states, leading to various ground state dissociation products, including D₂CO + H. aip.org Studies on deuterated isotopologues of CH₂OH have shown that the yield of triplet state formaldehyde, a minor product, decreases with increasing deuteration, suggesting that the conical intersection seams governing the dynamics are sensitive to isotopic substitution. usc.edu

Rotational Spectroscopy and Fine Structure Analysis

High-resolution rotational spectroscopy provides precise information about the molecular structure and the interactions between different angular momenta within the radical.

Determination of Spectroscopic Parameters and Rotational Constants for this compound

The pure rotational spectrum of the hydroxymethyl radical (CH₂OH) has been extensively studied to determine its spectroscopic parameters. illinois.eduillinois.edu By combining data from infrared and millimeter-wave spectroscopy, a rigid-rotor Hamiltonian analysis yields improved values for these parameters. illinois.edu While specific data for the fully deuterated this compound (CD₂OD) is less common in the provided context, the principles of analysis are the same. Ab initio calculations and asymmetric rotor simulations are crucial aids in the analysis of the rovibrational structure. usc.edu

Table 1: Illustrative Spectroscopic Parameters for Hydroxymethyl Radical Isotopologues

ParameterDescription
A, B, CRotational Constants
ΔJ, ΔJK, ΔKCentrifugal Distortion Constants
δJ, δKHigher-order Centrifugal Distortion Constants

Note: This table is illustrative. Specific values for the this compound would require dedicated experimental measurement and analysis.

Nuclear Spin Hyperfine Structure and its Implications

Hyperfine structure in molecular spectra arises from the interaction of the nuclear magnetic and electric quadrupole moments with the surrounding electromagnetic fields generated by the electrons and other nuclei. wikipedia.org This structure provides detailed information about the electronic distribution in the vicinity of the nuclei. wikipedia.orgaps.org

In the hydroxymethyl radical, the presence of magnetic nuclei (¹H, ²H, ¹³C, ¹⁷O) will lead to hyperfine splitting of the rotational and rovibronic lines. The analysis of this hyperfine structure can yield precise values for the nuclear spin-rotation and nuclear spin-spin coupling constants. This information is critical for a detailed understanding of the electronic wavefunction and the geometry of the radical. researchgate.net For instance, in molecules with a plane of symmetry, the analysis of hyperfine coupling constants can help to determine the out-of-plane angle of certain atoms.

Reaction Kinetics and Mechanisms of the Hydroxymethyl D3 Radical

Unimolecular Reaction Processes

Unimolecular reactions are fundamental to understanding the intrinsic stability and reactivity of a radical species. For the hydroxymethyl-d3 radical, these processes include isomerization, decomposition, and photodissociation.

The isomerization of the hydroxymethyl radical to the methoxy (B1213986) radical is a key unimolecular process. For the non-deuterated hydroxymethyl radical (CH2OH), theoretical calculations have determined the energy barrier for isomerization to the methoxy radical (CH3O) to be 13,839 cm⁻¹. science.gov

However, experimental studies on the photodissociation of partially deuterated hydroxymethyl radicals, such as CH2OD and CD2OH, indicate that isomerization does not play a significant role under these conditions. Specifically, in the photodissociation of CH2OD and CD2OH, it was concluded that isomerization to the methoxy radical is not an important pathway. iaea.org This suggests that other reaction channels are much faster or more energetically favorable.

The hydroxymethyl radical and its isotopologues can undergo decomposition into smaller molecules and atoms. The dissociation energies (D₀) for these pathways have been computed and show excellent agreement with experimental results. science.gov For the partially deuterated hydroxymethyl radical, the primary decomposition channels involve the cleavage of a C-H, O-H, or O-D bond.

ReactantProductsDissociation Energy (D₀) in cm⁻¹
CH₂OHCH₂O + H10,188
CD₂OHCD₂O + H10,167
CD₂OHCHDO + D10,787

These values highlight how isotopic substitution influences the bond strengths and subsequent decomposition pathways.

Photodissociation studies following electronic excitation provide detailed insights into the dynamics of bond breaking. When the deuterated hydroxymethyl radical CH2OD is excited, it primarily dissociates into two major product channels. acs.org

The main channels identified are:

Channel I: CH₂OD → D + CH₂O

Channel II: CH₂OD → H + CHOD

Experiments investigating the photodissociation of CH2OD after excitation to the 3pz Rydberg state have confirmed these pathways. iaea.orgacs.org It was observed that deuterium (B1214612) atoms (D) are major products from the dissociation of CH2OD, while the yield of hydrogen atoms (H) is not discernible above the background noise. Conversely, in the photodissociation of CD2OH, only H atoms are produced. iaea.org This demonstrates a clear preference for the cleavage of the O-D bond in excited CH2OD radicals, a mechanism that involves nonadiabatic transitions from the initially excited state to the ground state potential energy surface, leading to direct O-D fission. iaea.org

Bimolecular Reaction Dynamics

Bimolecular reactions, particularly with atmospheric species like molecular oxygen, are crucial for determining the environmental fate of the hydroxymethyl radical.

The reaction of the hydroxymethyl radical with molecular oxygen is a vital process in both atmospheric and combustion chemistry. acs.org Although specific kinetic data for the fully deuterated this compound is scarce, extensive research on the non-deuterated hydroxymethyl radical (CH₂OH) provides a fundamental understanding of this reaction.

The primary channel for the reaction between the hydroxymethyl radical and molecular oxygen leads to the formation of formaldehyde (B43269) and a hydroperoxy radical. acs.orgacs.orgnih.gov

Reaction: CH₂OH + O₂ → CH₂O + HO₂

This reaction has been the subject of numerous kinetic studies, with various techniques used to measure its rate constant at room temperature. The reaction exhibits a slight negative temperature dependence. nih.gov

Reported Room Temperature Rate Constants for the Reaction CH₂OH + O₂ → CH₂O + HO₂
Rate Constant (k) in cm³ molecule⁻¹ s⁻¹Experimental MethodReference
(0.88 ± 0.02) x 10⁻¹¹Pulse Radiolysis / UV Absorption acs.org
9.5 x 10⁻¹²Discharge Flow / Mass Spectrometry acs.org
2 x 10⁻¹²Laser Magnetic Resonance (LMR) acs.org
1.4 x 10⁻¹²Photofragment Emission (PFE) acs.org

A study covering a broad temperature range (236 K to 600 K) determined that the reaction has a slight negative temperature dependence. nih.gov For the deuterated species, the analogous reaction would be CD₂OD + O₂ → CD₂O + DO₂. While the fundamental mechanism is expected to be the same, the rate constants would be influenced by the kinetic isotope effect.

Reactions with Molecular Oxygen (O2)

Temperature and Pressure Dependence of Reaction Rates

The reaction rates of radicals, including the this compound (CD₂OH), are significantly influenced by temperature and pressure. While specific experimental data on the temperature and pressure dependence for the CD₂OH radical are scarce in the literature, the principles can be understood from studies on its non-deuterated counterpart, CH₂OH, and other similar radicals.

Temperature Dependence: The effect of temperature on reaction rates is typically described by the Arrhenius equation, which relates the rate constant (k) to the temperature (T), the pre-exponential factor (A), and the activation energy (Ea). An increase in temperature generally increases the reaction rate, especially for reactions with a significant activation energy barrier. For many radical reactions, including those of the hydroxymethyl radical, the temperature dependence is a critical parameter for modeling chemical systems, such as in atmospheric or combustion chemistry. Studies on various radical reactions show that the rate coefficients can increase, decrease, or remain constant with temperature, depending on the nature of the reaction. upenn.edunih.gov For instance, the reaction of OH radicals with some organic compounds shows a negative temperature dependence, where the rate constant decreases as temperature increases. upenn.edu

Pressure Dependence: Pressure dependence is most prominent in association (recombination) and dissociation (unimolecular decomposition) reactions. For a radical recombination reaction, the rate constant can increase with pressure. This occurs because the newly formed, vibrationally excited molecule needs to be stabilized by collisions with a third body (a non-reacting molecule, M) to dissipate excess energy. At low pressures, the rate of stabilization is the limiting factor, and the reaction is effectively third-order. As pressure increases, the stabilization becomes more efficient, and the reaction transitions to second-order kinetics, where the rate becomes independent of pressure. copernicus.org The reaction of the ethyl radical with molecular oxygen, for example, shows a distinct pressure-dependent rate coefficient at lower temperatures (below ~700 K). copernicus.org Similarly, the reaction between OH and NO₂ to form nitric acid is a termolecular reaction showing significant pressure dependence. copernicus.orgcopernicus.org

Due to the replacement of hydrogen with the heavier deuterium isotope, the vibrational frequencies of the C-D bonds in the this compound are lower than the C-H bonds in the non-deuterated version. libretexts.org This difference in zero-point energy can lead to a kinetic isotope effect (KIE), where the deuterated species reacts at a different rate than the non-deuterated one. libretexts.orgwikipedia.org For reactions involving the breaking of a C-H/C-D bond, the rate for the deuterated species is typically slower. wikipedia.org This effect itself can have a temperature dependence.

Reactions with Nitrogen Oxides (NO, NO₂)

The reactions of the this compound with nitrogen oxides are of interest in atmospheric chemistry. Nitrogen oxides (NOx) are significant pollutants, and their reactions with organic radicals can lead to the formation of various nitrogen-containing compounds. copernicus.org

Formation of Deuterated Nitrosomethanol

The reaction between the this compound (CD₂OH) and nitric oxide (NO) is expected to proceed via a radical-radical combination mechanism, leading to the formation of deuterated nitrosomethanol (D₂C(OH)NO). This type of reaction is common for alkyl radicals and NO. researchgate.net The reaction involves the direct coupling of the carbon-centered this compound with the nitrogen atom of the nitric oxide radical. researchgate.net

Reaction: CD₂OH + NO → D₂C(OH)NO

This process is generally fast and occurs close to the diffusion limit. The resulting nitrosomethanol is a C-nitroso compound, which can be unstable. researchgate.net

Absolute Rate Constant Measurements

For the reaction of the methoxy radical (CH₃O·), a similar small radical, with nitrogen dioxide (NO₂), absolute rate constants have been determined. nih.gov The study also investigated the deuterated methoxy radical (CD₃O·), providing insight into the kinetic isotope effect. nih.gov For the reaction of the OH radical with NO₂, the rate coefficients show dependence on both temperature and pressure. copernicus.orgcopernicus.org Given the structural similarities, the reaction of CD₂OH with NO₂ is expected to exhibit complex kinetics that may also depend on temperature and pressure, forming deuterated hydroxymethyl nitrate (B79036) (D₂C(OH)ONO₂).

Radical-Radical Recombination Reactions

Radical-radical recombination reactions are termination steps in many radical chain processes, where two radicals combine to form a stable, non-radical molecule. These reactions are typically very fast, with rates often limited only by how quickly the radicals can diffuse together. libretexts.org

Dimerization to form Deuterated Ethylene (B1197577) Glycol (HO(CD₂)₂OH)

The self-recombination, or dimerization, of the this compound results in the formation of fully deuterated (at the carbon positions) ethylene glycol.

Reaction: CD₂OH + CD₂OH → HO(CD₂)₂OH

This is a second-order reaction, where the rate is proportional to the square of the radical concentration. libretexts.orglibretexts.org For the non-deuterated hydroxymethyl radical (CH₂OH), the self-termination reaction has been studied, and it proceeds via both combination (forming ethylene glycol) and disproportionation (forming formaldehyde and methanol). nih.gov The ratio of disproportionation to combination for the CH₂OH radical has been estimated at 0.15, indicating that combination to form ethylene glycol is the major pathway. nih.gov The formation of ethylene glycol via the recombination of two hydroxymethyl radicals is considered a key pathway in interstellar environments. brainly.comcore.ac.uk

Table 1: Recombination Reaction of this compound

Reactants Product Reaction Type
CD₂OH + CD₂OH HO(CD₂)₂OH Dimerization
CD₂OH + HCO D₂C(OH)CHO Cross-Recombination
Cross-Recombination with other Chemically Relevant Radicals (e.g., formyl radical)

The this compound can also undergo cross-recombination reactions with other radicals present in the system. A notable example is the reaction with the formyl radical (HCO), which is a key intermediate in the oxidation of many organic compounds. This reaction leads to the formation of deuterated glycolaldehyde (B1209225). core.ac.uk

Reaction: CD₂OH + HCO → D₂C(OH)CHO

This reaction, along with the dimerization of hydroxymethyl radicals, is considered a significant formation pathway for glycolaldehyde and ethylene glycol in astrophysical models. core.ac.uk The kinetics of such radical-radical cross-recombinations are also typically fast, with rate constants approaching the diffusion-controlled limit.

Reactions with Hydroxyl Radicals in Deuterated Systems

The reaction between the this compound (•CD2OH) and hydroxyl radicals (•OH or its deuterated counterpart, •OD) is fundamental in understanding the oxidative pathways in deuterated environments, such as in studies utilizing D₂O as a solvent. The formation of the •CD2OH radical itself is often achieved through the abstraction of a deuterium atom from deuterated methanol (B129727) (CD₃OD or CD₃OH) by a hydroxyl radical.

The initial step is the hydrogen/deuterium abstraction from the deuterated methanol: CD₃OH + •OH → •CD₂OH + H₂O or in a fully deuterated system: CD₃OD + •OD → •CD₂OH + D₂O

Once formed, the •CD₂OH radical can react with another hydroxyl radical. This termination reaction can proceed through two primary pathways: combination or disproportionation.

Combination: The two radicals combine to form a stable molecule. In a deuterated system, this would lead to the formation of deuterated methanediol. •CD₂OH + •OH → CD₂(OH)₂ •CD₂OH + •OD → CD₂(OD)(OH)

Disproportionation: This involves the transfer of an atom from one radical to another, resulting in two different stable molecules. For the hydroxymethyl radical, this typically involves the transfer of a hydrogen (or deuterium) atom, leading to formaldehyde and water. •CD₂OH + •OH → D₂CO + H₂O •CD₂OH + •OD → D₂CO + HOD

Studies on the reaction of hydroxyl radicals with tris(hydroxymethyl)aminomethane have shown that such interactions lead to the production of formaldehyde, indicating that the disproportionation pathway is significant for hydroxymethyl-type radicals. libretexts.org The relative importance of combination versus disproportionation is crucial for chemical models in fields like atmospheric and combustion chemistry. For the non-deuterated hydroxymethyl radical, a disproportionation/combination ratio of 0.15 has been estimated for its self-termination reaction. nih.gov

Radical Addition Reactions with Unsaturated Organic Acceptors

Radical addition to unsaturated compounds, particularly those containing carbon-carbon double bonds (alkenes), is a key class of reactions for carbon-centered radicals like •CD₂OH. wikipedia.org These reactions proceed via a chain mechanism, where the radical adds across the double bond, creating a new, larger radical intermediate that can then propagate the chain.

The general mechanism involves the attack of the this compound on the π-system of an unsaturated acceptor (e.g., an alkene, R₂C=CR₂): •CD₂OH + R₂C=CR₂ → R₂C(•)-C(CD₂OH)R₂

The regioselectivity of this addition is typically governed by the stability of the resulting radical intermediate. The adding radical (•CD₂OH) will generally attack the less substituted carbon atom of the double bond, which places the new radical center on the more substituted carbon, leading to a more stable secondary or tertiary radical. wikipedia.org This is often referred to as anti-Markovnikov addition when compared to electrophilic additions. libretexts.org

While specific kinetic data for the addition of the this compound are scarce, studies on the non-deuterated hydroxymethyl radical (•CH₂OH) provide valuable benchmarks. For instance, the rate constant for the addition of •CH₂OH to 1,3-dimethyluracil (B184088), an unsaturated heterocyclic acceptor, has been estimated to be approximately 10⁴ dm³ mol⁻¹ s⁻¹. nih.gov In this specific reaction, the attack occurs at the C(6) position of the pyrimidine (B1678525) ring. nih.gov The barriers for radical addition reactions are influenced by factors such as reaction exothermicity and, for C=O bonds, the singlet-triplet energy gap of the substrate. researchgate.net It is expected that the addition of •CD₂OH would be slightly slower than that of •CH₂OH due to the kinetic isotope effect, as breaking and forming bonds involving the heavier deuterium isotope typically requires more energy.

Below is a table showing representative data for the non-deuterated hydroxymethyl radical addition.

Unsaturated AcceptorReaction TypeEstimated Rate Constant (k)Primary Product Type
1,3-DimethyluracilAddition to C=C~10⁴ dm³ mol⁻¹ s⁻¹C(6)-adduct radical
1,3-DimethylthymineAddition and AbstractionNot specified (Partitioned: 2/3 addition, 1/3 H-abstraction)C(6)-adduct radical and C(5)-methyl abstracted radical

Kinetic Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H), i.e., KIE = k_L / k_H. wikipedia.org When substituting hydrogen (H) with deuterium (D), the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. libretexts.org Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step are significantly faster than those involving a C-D bond, leading to a "normal" primary KIE where k_H/k_D > 1. libretexts.orgcore.ac.uk

The formation of the hydroxymethyl radical and its deuterated isotopologues via hydrogen/deuterium abstraction from methanol by hydroxyl radicals is a classic example where KIE is observed. The reaction rate is slower when using deuterated methanol, which confirms that the C-D bond cleavage is part of the rate-determining step. scispace.com

Studies have measured the rate constants for the reaction of hydroxyl radicals with both normal methanol (CH₃OH) and deuterated methanol (CD₃OH). The observed KIE provides direct evidence that the abstraction occurs from the methyl group rather than the hydroxyl group. scispace.com

The following interactive table presents kinetic data illustrating the isotope effect in the reaction of hydroxyl radicals with methanol.

ReactantRate Constant (k) at 293 K (cm³ s⁻¹)Kinetic Isotope Effect (k_H/k_D)
CH₃OH (Methanol)(8.0±1.9)×10⁻¹² * exp[-(664±88)/293] ≈ 8.3 x 10⁻¹³
CD₃OH ((D3)Methanol)(5.0±0.2)×10⁻¹³

The calculated KIE of approximately 1.66 (based on the provided data) is a normal primary kinetic isotope effect, consistent with the C-H/C-D bond being broken in the rate-limiting step of the reaction. scispace.com Other studies have reported similar KIE values, such as a kH/kD of 1.4, for this reaction. snnu.edu.cn The magnitude of the KIE can provide further details about the transition state geometry of the reaction. princeton.edu This use of isotopic substitution is invaluable for confirming reaction pathways and understanding the fundamental principles of radical reactivity. thalesnano.com

Environmental and Astrophysical Significance of the Hydroxymethyl D3 Radical

Role in Atmospheric Chemistry

In the atmosphere, free radicals mediate oxidation processes, driven by the energy from sunlight. nih.gov The hydroxyl radical (OH) is the most important oxidant in the troposphere, often called the "detergent of the atmosphere" for its role in breaking down trace gases. niwa.co.nzniwa.co.nz The chemistry of the hydroxymethyl-d3 radical is intrinsically linked to the atmospheric fate of deuterated methanol (B129727).

Methanol (CH3OH) is one of the most abundant organic gases in the troposphere, second only to methane (B114726). pnas.org Its oxidation is primarily initiated by the hydroxyl (OH) radical, a process that leads to the formation of formaldehyde (B43269) and carbon monoxide. pnas.org For deuterated methanol (CD3OH), the atmospheric oxidation process follows analogous pathways, beginning with the abstraction of a deuterium (B1214612) atom by an OH radical.

The primary initiation step is the reaction of deuterated methanol with the hydroxyl radical, which predominantly abstracts a deuterium atom from the methyl group to form the this compound (CD2OH) and deuterated water (HDO).

CD3OH + OH → CD2OH + HDO

This initial reaction is the rate-determining step for the atmospheric degradation of deuterated methanol. The resulting CD2OH radical is highly reactive and quickly reacts with molecular oxygen (O2), the most abundant oxidant in the atmosphere after N2. niwa.co.nz

CD2OH + O2 → DCDO + HO2

This reaction yields deuterated formaldehyde (DCDO) and a hydroperoxyl radical (HO2). Deuterated formaldehyde is subsequently photolyzed or further oxidized by OH radicals, continuing the degradation process in the troposphere. These oxidation reactions are part of radical chain reactions that are vital for cleansing the atmosphere of various trace gases. nih.gov

The oxidation of deuterated methanol influences the budget of key atmospheric radicals, particularly those in the HOx family (OH and HO2). lu.se The hydroxyl radical is not only consumed in the initial step of methanol oxidation but is also regenerated in subsequent reactions, creating a catalytic cycle. nih.govlu.se

The formation of the hydroperoxyl radical (HO2) from the reaction of the CD2OH radical with O2 is a significant step. HO2 radicals play a central role in tropospheric chemistry, especially in environments with varying levels of nitrogen oxides (NOx). In NO-rich environments, such as polluted urban areas, HO2 can react with nitric oxide (NO) to regenerate the OH radical. niwa.co.nz

HO2 + NO → OH + NO2

In environments with low NOx concentrations, HO2 radicals may react with each other or with other radicals, leading to the formation of peroxides and terminating the radical chain. researchgate.net The oxidation of deuterated methanol, like its non-deuterated counterpart, is a source of formaldehyde (in this case, DCDO), which upon photolysis can also become a source of radicals, further impacting the atmospheric radical budget. radical-air.eu The entire process is a complex interplay of radical initiation, propagation, and termination reactions that collectively define the chemical composition and cleansing capacity of the troposphere. lu.se

Role in Combustion Chemistry

Radicals are fundamental to combustion, responsible for initiating and propagating the rapid reactions that characterize flames, even though they are present in low concentrations. jhuapl.edu Important radicals in hydrocarbon flames include H, O, OH, and methyl (CH3). jhuapl.edu The this compound is a key transient species in the combustion of deuterated fuels like deuterated methanol.

The combustion of deuterated methanol (CD3OH) involves a complex network of elementary reactions. The initial decomposition and oxidation steps produce highly reactive radical intermediates, including the this compound (CD2OH). In a flame, the high temperatures lead to bond breaking in the fuel molecule. The primary reactions involving CD3OH include abstraction by radicals such as H, O, and OH, and unimolecular decomposition.

A key reaction pathway is the abstraction of a deuterium atom from the deuterated methyl group by another radical (R•):

CD3OH + R• → CD2OH + RD

The CD2OH radical is then consumed through various pathways, including reaction with oxygen, unimolecular decomposition, or recombination with other radicals. These radical chain reactions, particularly chain-branching reactions where one radical generates two or more, are responsible for the rapid energy release and propagation of the flame. jhuapl.edu Simplified reaction mechanisms are often used in numerical models to capture the essential features of flame chemistry and predict properties like flame speed. researchgate.net

During the combustion or radiolysis of methanol, the primary radical products formed are the methoxy (B1213986) (CH3O) and hydroxymethyl (CH2OH) radicals. science.govacs.org Similarly, in deuterated methanol flames, the deuterated methoxy (CD3O) and hydroxymethyl-d3 (CD2OH) radicals are crucial intermediates.

The formation of these intermediates can be summarized by the following reactions:

Abstraction from the hydroxyl group: CD3OH + H → CD3O + H2

Abstraction from the methyl group: CD3OH + H → CD2OH + HD

The oxidation of fuels at low temperatures (below approximately 900 K) proceeds through different chemical pathways than high-temperature combustion. These low-temperature mechanisms are critical for understanding phenomena like autoignition (engine knock). researchgate.net

For deuterated methanol, low-temperature oxidation is initiated by the formation of the this compound (CD2OH). This radical can then react with molecular oxygen in an addition reaction to form a deuterated peroxy radical (CD2(OH)OO•).

CD2OH + O2 ↔ CD2(OH)OO•

This peroxy radical can then undergo a series of internal H-atom abstractions (or in this case, D-atom abstractions) and further reactions that characterize low-temperature combustion chemistry. These pathways can lead to chain-branching at lower temperatures, a phenomenon responsible for two-stage ignition observed in some fuels. researchgate.net The development of catalysts for the low-temperature selective oxidation of methanol to formaldehyde is an area of active research, highlighting the importance of understanding these reaction pathways. researchgate.net The reactivity and branching ratios of the CD2OH radical are essential parameters for accurately modeling the low-temperature combustion and autoignition behavior of deuterated methanol.

Interactive Data Table: Key Reactions of the this compound

This table summarizes the principal reactions involving the this compound in different chemical environments.

Reaction Environment Significance
CD3OH + OH → CD2OH + HDOAtmosphericInitiation of deuterated methanol oxidation.
CD2OH + O2 → DCDO + HO2Atmospheric, CombustionFormation of deuterated formaldehyde and hydroperoxyl radical.
CD3OH + H → CD2OH + HDCombustionFuel decomposition pathway in flames.
CD2OH + O2 ↔ CD2(OH)OO•Low-Temp CombustionFormation of a peroxy radical, key in low-temperature oxidation.

Role in Interstellar Medium (ISM) and Astrochemistry

The this compound (CD₂OD), a deuterated isotopologue of the hydroxymethyl radical (CH₂OH), is a species of significant interest in the field of astrochemistry. Its presence and reactivity in the interstellar medium (ISM) are intrinsically linked to the formation of complex organic molecules (COMs) and the observed high levels of deuterium fractionation in certain interstellar environments. The study of this radical provides crucial insights into the chemical processes occurring in the cold, dense regions of space where stars and planets form.

Formation Mechanisms in Interstellar Ices and Gas-Phase Environments

The formation of the this compound is thought to occur through processes in both the gas phase and on the surfaces of icy dust grains, with grain surface chemistry being particularly significant in the cold, dense molecular clouds (10-100 K).

In the gas phase, the primary formation route for the non-deuterated hydroxymethyl radical is the reaction of methanol (CH₃OH) with the hydroxyl radical (OH). usra.edu This reaction is known to be efficient even at the low temperatures of the ISM. usra.edu The deuterated equivalent would involve the reaction of deuterated methanol (e.g., CD₃OD) with the OD radical.

However, the high abundance of deuterated molecules in the ISM is largely attributed to reactions on the surfaces of icy dust grains. nih.gov In these environments, molecules are not isolated but are frozen onto dust particles, forming icy mantles. The formation of deuterated methanol is a key precursor step. This occurs through the successive hydrogenation and deuteration of carbon monoxide (CO) on the ice surface. nih.gov The process can be summarized as follows:

Table 1: Proposed Formation Pathway for Deuterated Methanol on Icy Grains

Step Reactants Product Description
1 CO + D DCO Deuteron addition to carbon monoxide.
2 DCO + D D₂CO Deuteron addition to the formyl radical.
3 D₂CO + D D₃CO Deuteron addition to deuterated formaldehyde.

Once deuterated methanol like CD₃OD is formed and present in the icy mantle, it can be processed by incoming energy sources such as ultraviolet (UV) photons from nearby stars or cosmic rays. This energetic processing can break the C-D or O-H(D) bonds, leading to the formation of the this compound. For instance, the photodissociation of CD₃OD can lead to the formation of the CD₂OD radical.

Contribution to Complex Organic Molecule (COM) Formation and Deuteration Patterns

Radicals are highly reactive species and are considered key intermediates in the synthesis of complex organic molecules in the ISM. scitechdaily.comresearchgate.netresearchgate.net The hydroxymethyl radical, and by extension its deuterated isotopologues, is a crucial building block for larger, more complex species. For example, the reaction between the hydroxymethyl radical (•CH₂OH) and the formyl radical (•CHO) is a proposed pathway to form glycolaldehyde (B1209225) (HOCH₂CHO), a simple sugar. msu.ru

The presence of the this compound would, therefore, directly contribute to the formation of deuterated COMs. The observed high D/H ratios in interstellar molecules, particularly in methanol where triply deuterated methanol (CD₃OH) has been detected, suggests that radicals derived from these molecules will also be heavily deuterated. nih.gov When these deuterated radicals participate in further reactions, they pass on this deuterium enrichment to the resulting larger molecules. This provides a mechanism to explain the observed high levels of deuteration in some COMs found in star-forming regions. The study of deuteration patterns in COMs can thus provide clues about the specific formation pathways and the chemical history of the interstellar environment.

Quantum Mechanical Tunnelling Effects at Cryogenic Interstellar Temperatures

At the extremely low temperatures (around 10 K) prevalent in dense molecular clouds, classical chemical reactions with an activation energy barrier should not occur, as the available thermal energy is insufficient to overcome this barrier. However, chemical reactions are still observed, and this is often explained by the phenomenon of quantum mechanical tunneling. scitechdaily.comeurekalert.org

Quantum tunneling allows a particle, such as a hydrogen or deuterium atom, to pass through a reaction barrier rather than going over it. This effect is highly dependent on the mass of the tunneling particle; lighter particles tunnel much more readily than heavier ones. researchgate.net This has profound implications for reactions involving the this compound.

For instance, in hydrogen abstraction reactions, where a hydrogen or deuterium atom is removed from a molecule, the rate of tunneling for hydrogen will be significantly faster than for deuterium. This leads to a kinetic isotope effect (KIE), where the reaction rate is different for different isotopes. researchgate.net In the context of the this compound, reactions that involve the breaking of a C-D bond via tunneling will be slower than the equivalent reaction breaking a C-H bond in the non-deuterated hydroxymethyl radical. Conversely, reactions where a deuterium atom is added to a molecule will be affected by its lower tunneling probability compared to a hydrogen atom. These tunneling effects are crucial for accurately modeling the chemistry of the ISM and understanding the observed abundance and deuteration levels of complex organic molecules. researchgate.net

Search for Spectroscopic Signatures in Astronomical Observations

The definitive confirmation of the this compound in the interstellar medium relies on the detection of its spectroscopic signatures through astronomical observations. Molecules in space are detected by their characteristic rotational and vibrational transitions, which are observed using radio telescopes and infrared observatories.

To date, the this compound has not been detected in the ISM. The search for new interstellar molecules, especially reactive radicals, is a challenging endeavor. It requires precise laboratory measurements of the molecule's spectral lines to provide accurate frequency predictions for astronomical searches. csic.esnih.gov These laboratory studies are often performed using techniques such as Fourier-transform microwave (FTMW) spectroscopy or matrix isolation spectroscopy, where the radical is produced and stabilized in a cryogenic matrix. msu.ru

Astronomical searches are then conducted using powerful telescopes to look for emission or absorption lines at the predicted frequencies in regions where the molecule is likely to be abundant, such as star-forming regions or cold molecular clouds. csic.esnih.gov While the non-deuterated hydroxymethyl radical (CH₂OH) has also yet to be definitively detected in the gas phase of the ISM, the ongoing development of more sensitive telescopes and advanced laboratory techniques holds promise for the future detection of this radical and its deuterated isotopologues. The detection of the this compound would provide invaluable data for constraining astrochemical models of COM formation and deuterium chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound CD₂OD
Hydroxymethyl radical CH₂OH
Methanol CH₃OH
Deuterated Methanol CD₃OD
Hydroxyl radical OH
Deuteroxyl radical OD
Carbon monoxide CO
Deuterated formyl radical DCO
Deuterated formaldehyde D₂CO
Deuterated methoxy radical D₃CO
Formyl radical CHO

Advanced Research Topics and Future Directions for Hydroxymethyl D3 Radical Studies

Development of Next-Generation Spectroscopic Techniques for Enhanced Sensitivity and Resolution

A primary challenge in studying radical species like hydroxymethyl-d3 is their transient nature and low concentrations in most environments. Future progress is intrinsically linked to the development of more advanced spectroscopic tools capable of delivering higher sensitivity and spectral resolution.

One promising direction is the application of rapid, broadband optical spectroscopy combined with cryogenic cooling. arxiv.org Techniques that pair supercontinuum lasers with cryogenic buffer gas sources can measure broad spectral ranges (e.g., 15 nm) with high resolution in a short time, enabling the characterization of complex spectra from cold radicals. arxiv.org This approach would be invaluable for resolving the dense rotational and fine-structure features in the electronic spectra of CD₂OH, providing precise molecular constants.

Another frontier is the advancement of mass spectrometric methods. Techniques like hydroxyl radical protein footprinting, which uses mass spectrometry to measure the extent of oxidation on amino acid side chains, demonstrate the power of MS in tracking radical reactions. nih.gov Similar methodologies could be adapted to probe the reactions of the hydroxymethyl-d3 radical. Furthermore, combining proton transfer reaction mass spectrometry (PTR-MS) with time-of-flight (TOF) detectors offers real-time, online monitoring of volatile compounds at extremely low concentrations (pptv level), which could be used to track the products of CD₂OH reactions dynamically. mdpi.com

The table below summarizes emerging spectroscopic techniques and their potential contributions to the study of the this compound.

Spectroscopic TechniquePotential Contribution to CD₂OH StudiesKey Advantages
Cryogenic Buffer-Gas-Cooled Spectroscopy Measurement of high-resolution electronic and vibrational spectra of cold CD₂OH radicals.Simplifies complex spectra; enables precise determination of molecular constants. arxiv.org
Advanced Mass Spectrometry (e.g., PTR-TOF-MS) Real-time, in-situ detection of CD₂OH reaction products in complex gas mixtures.High sensitivity (pptv levels); rapid time resolution for kinetic studies. mdpi.com
Rotationally Resolved LIF and SEP Spectroscopy Detailed characterization of the ground and excited electronic states; precise measurement of spin-orbit coupling and Jahn-Teller effects. nih.govProvides fundamental data for benchmarking quantum chemistry calculations. nih.govresearchgate.net
Submillimeter Wave Spectroscopy High-precision measurement of rotational transitions in the ground electronic state.Determines accurate ground-state molecular structure and spin-rotation parameters. nih.gov

These next-generation techniques will provide unprecedented detail on the structure and properties of the this compound, which is essential for validating theoretical models and understanding its reactivity.

Precision Kinetic Studies Across Broad Temperature and Pressure Ranges

While the kinetic isotope effect (KIE) resulting from deuteration is known to be significant, detailed experimental data on the reaction rates of the this compound across a wide spectrum of temperatures and pressures remain sparse. ontosight.airesearchgate.net Such data are critical for accurately modeling its role in diverse environments like combustion systems and the atmosphere. nih.gov

Future research must focus on performing precision kinetic studies using techniques such as laser flash photolysis coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry. These experiments should systematically explore the temperature and pressure dependence of key reactions, including:

Self-reaction: CD₂OH + CD₂OH → Products

Reaction with O₂: CD₂OH + O₂ → Products

Reactions with atmospheric oxidants: CD₂OH + OH/NOₓ → Products

The pressure dependence of these reactions is particularly important, as many radical association reactions are not simple bimolecular processes. nih.gov Their rates are complex functions of temperature, pressure, and the nature of the bath gas. nih.gov To fully characterize these reactions, experimental data must be interpreted using master equation analyses, which explicitly model the collisional energy transfer processes that stabilize reaction intermediates. nih.gov This theoretical framework is essential for extrapolating laboratory data to the specific conditions found in atmospheric or combustion models. nih.gov

Integration of Deuterated Species into Comprehensive Chemical Reaction Models

The data obtained from advanced spectroscopic and kinetic studies are ultimately most valuable when incorporated into large-scale chemical reaction models. These models are used to simulate complex chemical systems such as planetary atmospheres, interstellar chemistry, and the combustion of biofuels. ontosight.ainih.gov The inclusion of deuterated species like the this compound is crucial for several reasons.

Firstly, deuterium (B1214612) fractionation patterns—the enrichment or depletion of deuterium in certain molecules relative to the cosmic abundance—can serve as powerful tracers of the formation pathways and histories of those molecules. mdpi.com For example, models of interstellar clouds use D/H ratios to infer the temperature and radiation environment where molecules were formed. mdpi.com Including the specific kinetics of CD₂OH would refine these models.

Secondly, in combustion, using deuterated fuels and tracking the resulting deuterated intermediates provides a method to probe specific reaction channels without ambiguity. The unique mass of the products allows for clear identification and quantification, helping to unravel complex reaction networks.

The challenge lies in the sheer complexity of these models, which can contain thousands of reactions. Therefore, future work requires a synergistic effort between experimentalists, theoreticians, and modelers to ensure that the most critical reactions involving deuterated species are identified and that their rate constants are determined with sufficient accuracy for inclusion. nih.gov

Exploration of Non-Equilibrium Dynamics and State-to-State Reaction Pathways

Most kinetic models rely on the assumption of thermal equilibrium, meaning that reactants are assumed to have a Boltzmann distribution of energy. However, in many environments, such as the upper atmosphere, plasma processes, or immediately following a photodissociation event, this assumption breaks down. mpg.dearxiv.org Under these non-equilibrium conditions, reaction rates can differ significantly from their thermal values.

Future research should delve into the non-equilibrium dynamics of the this compound. This involves studying reactions under conditions where the vibrational or rotational energy of the radical is selectively excited. Molecular dynamics simulations are a powerful tool for investigating how a system relaxes back to equilibrium and how non-equilibrium energy distributions affect reactivity. arxiv.org

A related and even more fundamental area is the study of state-to-state reaction pathways. Here, the goal is to determine the reaction cross-section for reactants in well-defined quantum states leading to products in specific quantum states. Such studies provide the most detailed possible understanding of a chemical reaction, revealing the intimate details of the bond-breaking and bond-forming processes on the underlying potential energy surface. Experiments using crossed molecular beams and advanced laser techniques will be necessary to probe these dynamics for reactions involving CD₂OH.

Investigations into Catalytic and Surface-Mediated Processes Involving this compound

The reactions of radicals can be profoundly altered by the presence of surfaces, which are ubiquitous in the form of atmospheric aerosols, interstellar dust grains, and heterogeneous catalysts. Surfaces can mediate reactions through several mechanisms, including the Langmuir-Hinshelwood mechanism (where adsorbed species react) and the Eley-Rideal mechanism (where a gas-phase species reacts with an adsorbed one). nih.gov

Future studies should investigate the behavior of the this compound on surfaces relevant to atmospheric and catalytic chemistry, such as ice, silica, and transition metals. Density Functional Theory (DFT) calculations, which have been successfully applied to study methyl radical reactions on metal surfaces, can predict adsorption energies, diffusion barriers, and reaction pathways for CD₂OH. nih.gov

For example, DFT studies on methyl radicals on coinage metal surfaces (Cu, Ag, Au) have shown that the surface material dramatically affects the reaction outcome. nih.gov On silver and gold, adsorbed methyl radicals can recombine to form ethane, whereas on copper, the reaction can lead to methane (B114726) and adsorbed methanol (B129727). nih.gov Similar computational and experimental surface science studies are needed for the this compound to understand its fate in heterogeneous environments. This research is also relevant to the development of novel catalysts, including photocatalytic systems that might utilize radical intermediates. nih.gov

The table below outlines key parameters from a DFT study of a related radical (methyl) on metal surfaces, illustrating the type of data needed for the this compound.

SurfaceAdsorption SiteDiffusion Barrier (eV)Key Reaction PathwayProduct(s)
Cu(111) fcc0.15Eley-RidealCH₄, CH₃OH (in aqueous solution)
Ag(111) top0.06Langmuir-Hinshelwood / Eley-RidealEthane
Au(111) top0.51Langmuir-Hinshelwood / Eley-RidealEthane
Data derived from studies on the methyl radical, serving as an analogue for future this compound research. nih.gov

By pursuing these advanced research directions, the scientific community can unlock a deeper understanding of the fundamental chemistry of the this compound, with implications spanning astrophysics, atmospheric science, combustion chemistry, and catalysis.

Q & A

Q. How is hydroxymethyl-d3 radical synthesized, and what isotopic labeling techniques ensure deuteration at specific positions?

this compound is typically synthesized via deuterium substitution in precursor molecules. For example, deuteration can be achieved using deuterated methanol (CD₃OH) or formaldehyde (D₂CO) under controlled pyrolysis or photolysis conditions. Isotopic purity is verified using nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protiated signals in the 1^1H NMR spectrum. Mass spectrometry (MS) further confirms the molecular ion peak at m/z 34 (CH₂DO•) and quantifies deuteration efficiency .

Q. What spectroscopic methods are employed to detect and characterize this compound in gas-phase studies?

Electron paramagnetic resonance (EPR) spectroscopy is the gold standard for detecting transient radicals like hydroxymethyl-d3, providing hyperfine coupling constants and spin density distribution. Infrared (IR) spectroscopy identifies vibrational modes, such as the O–D stretch near 2500 cm⁻¹. Gas-phase studies often combine these with tunable diode laser absorption spectroscopy (TDLAS) for real-time monitoring of radical concentrations in reaction chambers .

Q. What experimental precautions are necessary to stabilize this compound for laboratory analysis?

Due to its high reactivity, this compound must be stabilized using matrix isolation techniques at cryogenic temperatures (e.g., 10–20 K in argon or nitrogen matrices). Alternatively, flow reactors with fast quenching (<1 ms residence time) prevent radical recombination. Data reproducibility requires rigorous exclusion of moisture and oxygen, often achieved via glovebox-assisted sample preparation .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound compared to its non-deuterated analog?

Deuteration alters reaction kinetics due to differences in zero-point energy and tunneling effects. For instance, in hydrogen abstraction reactions, KIE (kH/kDk_H/k_D) values >2 indicate significant tunneling contributions. Experimental setups involve competitive reactions in isotopic mixtures analyzed via time-resolved MS or laser-induced fluorescence (LIF). Computational studies using density functional theory (DFT) benchmarked against experimental Arrhenius parameters further elucidate isotope-dependent pathways .

Q. What challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Interference from secondary radicals (e.g., methyl or hydroxyl) complicates quantification. To address this, researchers use isotopic scrambling tests and tandem MS (MS/MS) with collision-induced dissociation (CID) to isolate signature fragments (e.g., DCO• vs. HCO•). Calibration curves generated via known radical concentrations in inert gases (e.g., helium) improve accuracy .

Q. How do computational models simulate the electronic structure and reactivity of this compound?

High-level ab initio methods like coupled-cluster singles and doubles (CCSD(T)) or multireference approaches (e.g., CASSCF) model the radical’s electronic ground state. Key parameters include the spin density distribution on the oxygen atom and the C–O bond dissociation energy. Benchmarking against experimental UV-Vis spectra (e.g., absorption bands at 200–300 nm) validates computational accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.